1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine
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Overview
Description
1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . This compound is characterized by a bromopyrimidine group attached to a cyclopentanamine structure. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine involves several steps. One common synthetic route includes the bromination of pyrimidine followed by the cyclization with cyclopentanamine. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The bromopyrimidine group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopentanamine moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclopentan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine: This compound has a cyclobutane ring instead of a cyclopentane ring, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12BrN3 |
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Molecular Weight |
242.12 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-12-8(13-6-7)9(11)3-1-2-4-9/h5-6H,1-4,11H2 |
InChI Key |
YNLDYHQEFHGHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(C=N2)Br)N |
Origin of Product |
United States |
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